Methyl 6-fluoro-1H-indole-4-carboxylate
Description
Structural Characterization
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray diffraction data for methyl 6-fluoro-1H-indole-4-carboxylate remain unreported, structural insights can be inferred from related indole-4-carboxylate derivatives. For example, methyl 5-fluoro-1H-indole-2-carboxylate (C₁₀H₈FNO₂) crystallizes in a monoclinic system with space group P2₁/n, forming dimeric pairs via N–H···O hydrogen bonds. Key crystal parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 12.4420 |
| b (Å) | 3.8185 |
| c (Å) | 18.269 |
| Volume (ų) | 854.43 |
| Z (molecules/unit) | 4 |
The fluorine atom at the 6-position induces steric and electronic effects, potentially altering π-stacking interactions compared to non-fluorinated analogs.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
The methyl ester group and fluorinated indole core exhibit distinct shifts in NMR spectra. While specific data for this compound are limited, related compounds provide a framework:
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Methyl ester (OCH₃) | 3.90–3.95 | Singlet | |
| Indole 2-H | 7.15–7.25 | Doublet | |
| Indole 3-H | 7.50–7.60 | Doublet | |
| Fluoro-substituted ring | 7.30–7.45 | Doublet |
The fluorine atom deshields adjacent protons, causing downfield shifts in the aromatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions include:
| Vibration | Wavenumber (cm⁻¹) |
|---|---|
| C=O (ester) | 1700–1750 |
| C–F | 1100–1250 |
| N–H (indole) | 3400–3500 |
The ester carbonyl stretch dominates the spectrum, while C–F vibrations confirm fluorine substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The indole π-system absorbs strongly in the UV region. For analogous 6-haloindole derivatives, λₘₐₛ values typically range between 290–300 nm , attributed to π→π* transitions. The fluorine atom may slightly red-shift absorption compared to non-fluorinated analogs due to electron-withdrawing effects.
Computational Chemistry Approaches
Molecular Properties
Computational models predict the following characteristics:
| Property | Value | Source |
|---|---|---|
| Polar Surface Area (TPSA) | 42.09 Ų | |
| LogP (octanol-water) | 2.09 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 |
Molecular Orbital Analysis
Density Functional Theory (DFT) studies on related indoles reveal:
- HOMO/LUMO Gaps : The fluorine atom lowers the HOMO energy due to electron-withdrawing effects, enhancing electrophilic reactivity at the indole core.
- Charge Distribution : Negative charge density localizes on the oxygen atoms of the ester and indole nitrogen, while the fluorine atom bears a partial positive charge.
These electronic features influence the compound’s reactivity in nucleophilic substitution and coupling reactions.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-fluoro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPLBCOOZCPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676504 | |
| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-43-4 | |
| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-indole-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Synthesis of 6-fluoro-1H-indole-4-carbaldehyde hydrazone
- Starting Materials : Methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal, triethylamine, hydrazine hydrate.
- Solvents : Dimethylformamide (DMF) for substitution; methanol for reduction.
- Procedure :
- Combine methyl 5-fluoro-2-methyl-3-nitrobenzoate, N,N-dimethylformamide dimethyl acetal, and triethylamine in DMF.
- Heat the mixture to 100°C to promote substitution, then cool.
- Add methanol and 50% hydrazine hydrate, heat to 60°C, and stir.
- Filter to isolate 6-fluoro-1H-indole-4-carbaldehyde hydrazone as a white solid.
- Yield : ~93%.
Step 2: Oxidative Conversion to this compound
- Starting Material : 6-fluoro-1H-indole-4-carbaldehyde hydrazone.
- Oxidant : 2-iodosobenzoic acid.
- Solvents : Methanol and dichloromethane.
- Procedure :
- Dissolve the hydrazone in methanol and dichloromethane.
- Add 2-iodosobenzoic acid and heat to 40°C.
- After reaction completion, add 10% aqueous sodium sulfite to quench excess oxidant.
- Separate layers, dry the organic phase, evaporate, and recrystallize from ethyl acetate and n-heptane.
- Yield : ~78%.
Process Parameters and Optimization
| Step | Key Reagents & Solvents | Temperature | Time | Yield (%) | Safety/Scalability Notes |
|---|---|---|---|---|---|
| 1 | DMF, triethylamine, hydrazine hydrate | 100°C (substitution), 60°C (reduction) | 2–6 h | 93.1 | No precious metal catalysts; suitable for scale-up |
| 2 | 2-iodosobenzoic acid, methanol, dichloromethane | 40°C | 1–3 h | 78 | Mild oxidant, safe for industrial use |
Additional Optimization Notes :
- The substitution reaction can also be performed in DMSO, tetrahydrofuran, dioxane, or DMAC, but DMF offers the best solubility and yield.
- Triethylamine is preferred as the organic base, but alternatives like diisopropylethylamine or pyridine are possible.
- The oxidation step can use methanol, dichloromethane, or acetonitrile as solvents, with methanol/dichloromethane being optimal for yield and product purity.
- Recrystallization solvents (ethyl acetate, n-heptane) ensure high purity and facilitate product isolation.
Advantages of the Modern Method
- Mild Conditions : Both steps proceed under moderate temperatures, reducing the risk of decomposition or side reactions.
- High Yield and Purity : Combined yield exceeds 70%, with product purity routinely above 99% (HPLC).
- Safety : No need for hazardous hydrogenation or precious metal catalysts, minimizing operational risk and cost.
- Scalability : The process is robust and well-suited for industrial-scale production, as demonstrated by multi-kilogram batch reports.
- Environmental Considerations : The method generates minimal hazardous waste and uses recyclable solvents.
Representative Spectroscopic Data
- Melting Point : 200–205°C (decomposition).
- [^1H NMR (400 MHz, DMSO-d6, 25°C)](pplx://action/followup) : 3.87 (s, 3H), 6.9 (dd, 1H, J=0.8, 3.1 Hz), 7.43–7.49 (m, 2H), 7.51 (d, 1H, J=3.1 Hz), 11.47 (s, br, 1H).
Summary Table: Key Process Data
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of 6-fluoro-1H-indole-4-carboxylic acid.
Reduction: Formation of 6-fluoro-1H-indole-4-methanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Drug Development
Methyl 6-fluoro-1H-indole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections. Its role as a precursor for PARP inhibitors has been extensively studied, showcasing its potential in enhancing the efficacy of cancer therapies.
Case Study: PARP Inhibition
A study demonstrated that derivatives of this compound effectively inhibit PARP enzymes, which are vital for DNA repair in cancer cells. By disrupting these pathways, the compound enhances the cytotoxic effects of chemotherapeutic agents, leading to increased cancer cell death.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that it inhibits the 3CLpro enzyme crucial for viral replication, with an IC50 value of approximately 250 nM. This suggests its potential use in developing antiviral therapies.
Biochemical Mechanisms
The compound's mechanism of action involves binding to specific biological targets, influencing various biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
- Gene Expression Modulation : this compound affects gene expression related to cell growth and apoptosis, contributing to its anticancer properties .
Structure and Function Studies
The compound is utilized in studies exploring the structure and function of proteins and enzymes. Its ability to interact with biomolecules makes it valuable in understanding complex biochemical processes .
Metabolic Pathway Analysis
This compound participates in various metabolic pathways, facilitating research into metabolic disorders and drug metabolism .
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits PARP enzymes |
| Antiviral | Inhibits SARS-CoV-2 replication |
| Antimicrobial | Effective against bacterial strains |
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
Methyl 6-fluoro-1H-indole-4-carboxylate (CAS No. 1082040-43-4) is a fluorinated indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a unique structure characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution can significantly influence its chemical properties and biological activities, making it distinct from other indole derivatives.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's indole structure facilitates binding to specific sites, potentially influencing several biochemical pathways:
- Enzyme Inhibition : It has been noted for its role in inhibiting poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. By disrupting DNA repair mechanisms in cancer cells, it affects their survival and proliferation.
- Receptor Modulation : The compound may also modulate receptor activities, which can lead to various biological effects such as anti-inflammatory and anticancer properties.
Anticancer Properties
This compound has shown promising anticancer activity in several studies. Its ability to inhibit PARP has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, research indicates that this compound can significantly reduce cell viability in human cancer cells, leading to apoptosis through the activation of specific signaling pathways .
Antiviral Activity
Preliminary investigations have suggested that this compound may exhibit antiviral properties. It has been tested against neurotropic alphaviruses, where modifications in its structure led to improved potency in inhibiting viral replication . This highlights its potential as a therapeutic agent against viral infections.
Antimicrobial Effects
Studies have indicated that this compound may possess antimicrobial activity against various microbial strains. Its unique structural features allow it to interact with microbial enzymes, potentially leading to inhibition of growth or viability .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of PARP; reduced cell viability | |
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Efficacy against microbial strains |
Case Study: Inhibition of PARP
In one notable study, this compound was evaluated for its efficacy as a PARP inhibitor. The results demonstrated that this compound not only inhibited PARP activity but also sensitized cancer cells to DNA-damaging agents, thereby enhancing therapeutic outcomes in preclinical models.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate favorable absorption characteristics, with studies suggesting adequate bioavailability when administered in vivo. However, safety assessments are crucial for determining its therapeutic applicability. Preliminary toxicity studies have shown manageable safety profiles at therapeutic doses, although further investigations are warranted to establish comprehensive safety data .
Q & A
Q. What are the recommended safety protocols for handling Methyl 6-fluoro-1H-indole-4-carboxylate in laboratory settings?
Answer: this compound requires strict safety measures due to its potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to avoid skin/eye contact and inhalation .
- Containment: Use fume hoods or gloveboxes for handling powdered forms to minimize airborne exposure .
- Waste Management: Segregate waste into chemically compatible containers and dispose via certified hazardous waste services to prevent environmental contamination .
- Storage: Store in airtight containers at room temperature in a dry, dark environment to prevent degradation .
Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical intermediates?
Answer: A common synthetic route involves:
Precursor Preparation: Start with methyl 5-fluoro-2-methyl-3-nitrobenzoate, which undergoes nitration and reduction to form intermediates like 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester .
Cyclization: Use reductive cyclization (e.g., catalytic hydrogenation or sodium dithionite) to form the indole core .
Esterification: React the indole intermediate with methyl chloroformate or methanol under acidic conditions to introduce the carboxylate group .
Key Intermediates:
- 5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester (critical for indole ring formation) .
- 6-Fluoro-1H-indole-4-carboxylic acid (precursor to the methyl ester) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be applied to determine the molecular structure of this compound?
Answer: Methodology:
Crystallization: Grow single crystals via slow evaporation in solvents like methanol or DCM .
Data Collection: Use a diffractometer (e.g., Mo/Kα radiation) to collect intensity data .
Structure Solution:
- SHELXT/SHELXD: For phase determination via direct methods or Patterson synthesis .
- SHELXL: Refine the structure using least-squares minimization, accounting for fluorine’s high electron density and anisotropic displacement parameters .
Validation: Analyze residual density maps and R-factors (<5%) to confirm accuracy .
Example: Similar indole esters (e.g., methyl 4-(5-methoxy-1H-indol-3-yl)benzoate) were resolved using SHELX, with dihedral angles between aromatic rings reported for conformational analysis .
Q. What methodological approaches are used to analyze the impact of fluorine substitution on the bioactivity of indole carboxylate derivatives?
Answer: Structure-Activity Relationship (SAR) Strategies:
Comparative Synthesis: Synthesize analogs with varying fluorine positions (e.g., 5-fluoro vs. 6-fluoro) and test against biological targets (e.g., antimicrobial assays) .
Computational Modeling: Use DFT calculations to assess fluorine’s electronic effects (e.g., dipole moments, H-bonding capacity) on binding affinity .
Crystallographic Analysis: Compare fluorine’s van der Waals radii and spatial orientation in active sites (e.g., enzyme-inhibitor complexes) .
Case Study: Jung et al. (2001) demonstrated that 6-fluoro substitution in quinolone carboxylates enhanced Gram-positive antibacterial activity due to improved membrane permeability .
Q. How can mass spectrometry and NMR spectroscopy be optimized for characterizing this compound?
Answer: Mass Spectrometry (MS):
- Exact Mass Analysis: Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 193.0102 (calculated via ) .
- Fragmentation Patterns: Monitor characteristic peaks (e.g., loss of CO₂CH₃ at m/z 146) .
NMR Spectroscopy: - ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling (³J~H-F~ ≈ 8–10 Hz) .
- ¹⁹F NMR: A singlet near δ -120 ppm confirms the absence of adjacent protons .
- NOESY: Resolve spatial proximity between the fluorine atom and adjacent substituents .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indole derivatives?
Answer: Data Reconciliation Workflow:
Control Experiments: Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate compound-specific effects .
Metabolite Screening: Use LC-MS to identify active metabolites that may skew results (e.g., ester hydrolysis products) .
Crystallographic Validation: Compare bioactive conformations with inactive analogs to confirm fluorine’s role in target binding .
Example: Lovey & Pawson (1982) observed divergent tumor inhibition rates in fluorinated indole esters, attributing variability to differences in metabolic stability across models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
